molecular formula C24H22N8O4 B14949808 6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B14949808
M. Wt: 486.5 g/mol
InChI Key: WNBLDWWFSXBJGI-MFKUBSTISA-N
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Description

6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by its unique structure, which includes a triazine ring substituted with various functional groups, including methoxy, nitro, and hydrazinyl groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazine Core: The triazine ring is formed through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of Substituents: The methoxy, nitro, and hydrazinyl groups are introduced through nucleophilic substitution reactions. For example, the methoxy group can be introduced using methanol in the presence of a base, while the nitro group can be introduced using nitration reactions.

    Condensation Reactions: The final step involves the condensation of the triazine core with 2-methoxybenzylidene hydrazine under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Corresponding oxidized derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of 6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound’s hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-N’-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine is unique due to its triazine core and the presence of multiple functional groups, which impart distinct chemical properties and reactivity. This makes it a versatile compound for various scientific applications.

Properties

Molecular Formula

C24H22N8O4

Molecular Weight

486.5 g/mol

IUPAC Name

4-N-(4-methoxyphenyl)-2-N-[(E)-(2-methoxyphenyl)methylideneamino]-6-N-(4-nitrophenyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C24H22N8O4/c1-35-20-13-9-18(10-14-20)27-23-28-22(26-17-7-11-19(12-8-17)32(33)34)29-24(30-23)31-25-15-16-5-3-4-6-21(16)36-2/h3-15H,1-2H3,(H3,26,27,28,29,30,31)/b25-15+

InChI Key

WNBLDWWFSXBJGI-MFKUBSTISA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C/C4=CC=CC=C4OC

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=CC=C4OC

Origin of Product

United States

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